

Application Note: Quantitative Proteomics in Cancer Cells Using L-Tyrosine-15N Metabolic Labeling

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Compound of Interest		
Compound Name:	L-Tyrosine-15N	
Cat. No.:	B555819	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is a cornerstone of modern cancer research, providing critical insights into the dynamic changes in protein expression and post-translational modifications that drive tumorigenesis and drug response. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate mass spectrometry-based protein quantification. While canonical SILAC often employs labeled arginine and lysine, labeling with other amino acids, such as **L-Tyrosine-15N**, offers unique advantages for studying specific biological processes, particularly tyrosine kinase signaling pathways that are frequently dysregulated in cancer.

This application note provides a detailed protocol for the use of **L-Tyrosine-15N** for quantitative proteomics in cancer cell lines. We describe an experimental workflow, from cell culture and labeling to mass spectrometry and data analysis. Furthermore, we present an example of how this technique can be applied to study the effects of a tyrosine kinase inhibitor (TKI) on the cancer cell proteome and phosphoproteome, with a focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Experimental Workflow



Methodological & Application

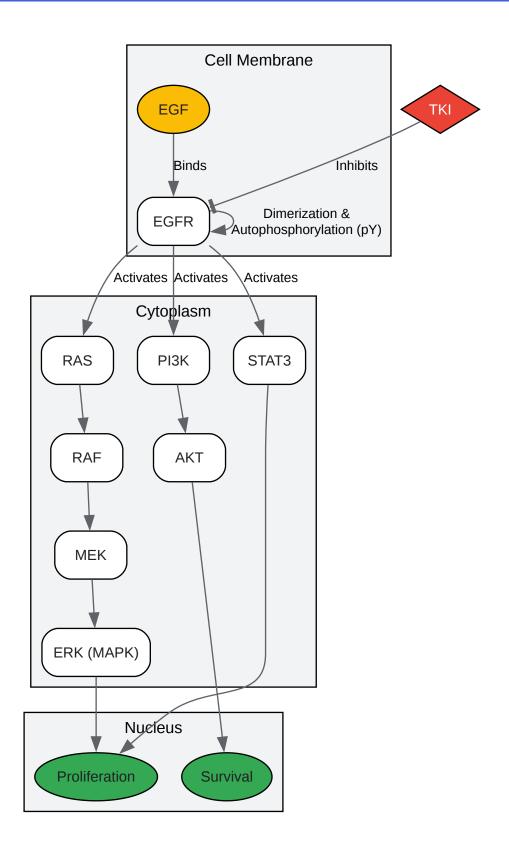
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The overall experimental workflow for quantitative proteomics using **L-Tyrosine-15N** is depicted below. This process involves culturing two populations of cancer cells, one with standard L-Tyrosine ("light") and the other with **L-Tyrosine-15N** ("heavy"). Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass shift introduced by the 15N isotope allows for the relative quantification of proteins and peptides between the two samples.









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